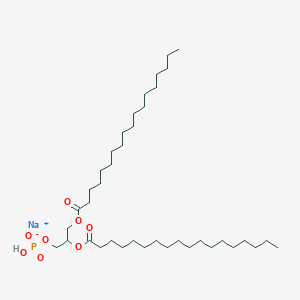
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is a phospholipid commonly used in scientific research and industrial applications. It is a form of phosphatidic acid, which is a major component of cell membranes. This compound is known for its unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is typically synthesized through a series of chemical reactions involving the esterification of stearic acid with glycerol, followed by phosphorylation. The process involves the following steps:
Esterification: Stearic acid reacts with glycerol to form 1,2-distearoyl-sn-glycerol.
Phosphorylation: The resulting 1,2-distearoyl-sn-glycerol is then phosphorylated to produce 1,2-distearoyl-sn-glycero-3-phosphate.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification and crystallization steps to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid chains.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The phosphate group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the fatty acid chains.
Reduction: Reduced forms of the fatty acid chains.
Substitution: Phospholipids with modified phosphate groups
Aplicaciones Científicas De Investigación
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Plays a crucial role in studying cell membrane structure and function.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of drugs.
Industry: Employed in the formulation of liposomes and other lipid-based delivery systems .
Mecanismo De Acción
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It acts as a stabilizer and emulsifier, improving the solubility and bioavailability of encapsulated drugs. The compound interacts with specific molecular targets and pathways, including those involved in cell signaling and membrane dynamics .
Comparación Con Compuestos Similares
1,2-Distearoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and phosphate group. Similar compounds include:
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt): Contains oleic acid instead of stearic acid, resulting in different physical and chemical properties.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (sodium salt): Contains palmitic acid, which affects its behavior in lipid bilayers.
1,2-Dimyristoyl-sn-glycero-3-phosphate (sodium salt): Contains myristic acid, leading to variations in its applications and effectiveness .
These comparisons highlight the uniqueness of 1,2-distearoyl-sn-glycero-3-phosphate (sodium salt) in terms of its fatty acid composition and its specific applications in research and industry.
Propiedades
IUPAC Name |
sodium;2,3-di(octadecanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPWRKFXEOAUDR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














